1-[(4S)-4-(1-Methylethyl)-2-thioxo-3-oxazolidinyl]-1-propanone is a complex organic compound characterized by its unique oxazolidinone structure, which includes a thioxo group. The molecular formula for this compound is . It is part of a broader class of oxazolidinones, which are often utilized in medicinal chemistry due to their biological activity and potential therapeutic applications.
This compound can be synthesized through various organic reactions, primarily involving the formation of the oxazolidinone ring and subsequent modifications to introduce the thioxo group and propanone moiety. It is often referenced in scientific literature related to organic synthesis and medicinal chemistry.
1-[(4S)-4-(1-Methylethyl)-2-thioxo-3-oxazolidinyl]-1-propanone falls under the category of thiazolidine derivatives and oxazolidinones, which are known for their utility in asymmetric synthesis and as intermediates in pharmaceutical development.
The synthesis of 1-[(4S)-4-(1-Methylethyl)-2-thioxo-3-oxazolidinyl]-1-propanone typically involves several key steps:
Industrial methods may optimize these reactions for yield and purity, employing various solvents and catalysts to facilitate the processes. The use of specific reagents and controlled reaction conditions is crucial for achieving desired outcomes in synthesis.
The molecular structure of 1-[(4S)-4-(1-Methylethyl)-2-thioxo-3-oxazolidinyl]-1-propanone features:
The compound has a molecular weight of approximately 253.35 g/mol, with specific stereochemistry that plays a significant role in its biological activity and interactions.
1-[(4S)-4-(1-Methylethyl)-2-thioxo-3-oxazolidinyl]-1-propanone can undergo several chemical transformations:
Common reagents used include organic solvents (e.g., dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature conditions tailored to each reaction type.
The mechanism of action for 1-[(4S)-4-(1-Methylethyl)-2-thioxo-3-oxazolidinyl]-1-propanone involves its interaction with biological targets, potentially inhibiting certain enzymes or modulating receptor activities. The presence of both the oxazolidinone ring and thioxo group enhances its reactivity, allowing it to affect various biochemical pathways.
The physical properties of 1-[(4S)-4-(1-Methylethyl)-2-thioxo-3-oxazolidinyl]-1-propanone include:
Chemical properties include:
1-[(4S)-4-(1-Methylethyl)-2-thioxo-3-oxazolidinyl]-1-propanone has several applications in scientific research:
This compound represents an important area of study within organic chemistry due to its diverse applications and potential for further development in medicinal chemistry and material science.
The core structure of 1-[(4S)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]-1-propanone features a five-membered oxazolidinone heterocycle with three critical substituents: a thioxo group at C2, an isopropyl (1-methylethyl) group at the C4 position with (S)-configuration, and a propanoyl group at N3. The systematic IUPAC name explicitly denotes the stereochemistry at C4 as (4S), indicating the specific three-dimensional orientation of the isopropyl substituent. This stereochemical designation is crucial because the spatial arrangement at C4 directly influences the molecule's overall conformation, intermolecular interactions, and biological recognition [4] [6].
In oxazolidinone chemistry, the C4 carbon serves as a key chiral center that dictates the spatial orientation of adjacent functional groups. The (4S)-4-(1-methylethyl) configuration places the bulky isopropyl group in a distinct spatial position relative to the heterocyclic plane, creating specific steric and electronic environments that can significantly impact binding to biological targets. This stereochemical feature is shared with other biologically active oxazolidinones, such as the antimicrobial compound 4-(1-methylethyl)-5-(2-propenyl)-(4S-trans)-2-oxazolidinone, where the defined stereochemistry at C4 contributes to precise target engagement [6]. The prochiral methylene groups of the isopropyl substituent (CH(CH₃)₂) exhibit diastereotopic behavior in NMR spectra due to the chiral environment at C4, providing a spectroscopic signature of stereochemical purity [4].
Table 1: Structural Descriptors of Key Oxazolidinone Derivatives
Compound Name | Molecular Formula | Stereochemical Features | Chiral Centers |
---|---|---|---|
1-[(4S)-4-(1-Methylethyl)-2-thioxo-3-oxazolidinyl]-1-propanone | C₁₂H₁₃NO₂S | (4S)-isopropyl configuration, thioxo at C2 | C4 |
4-(1-Methylethyl)-5-(2-propenyl)-(4S-trans)-2-oxazolidinone | C₉H₁₅NO₂ | (4S,5S) configuration, carbonyl at C2 | C4, C5 |
(S)-2-oxooxazolidine-5-carboxylic acid | C₄H₅NO₃ | (S)-configuration at C5 | C5 |
The replacement of the carbonyl oxygen at C2 with sulfur (thioxo modification) fundamentally alters the electronic properties and reactivity of the oxazolidinone scaffold. Sulfur's larger atomic radius, enhanced polarizability, and reduced electronegativity compared to oxygen create a thiocarbonyl group with distinctive characteristics: 1) Extended π-conjugation system with increased electron delocalization; 2) Enhanced nucleophilicity at adjacent ring positions; 3) Greater susceptibility to nucleophilic addition due to poorer p-orbital overlap; and 4) Stronger hydrogen-bond acceptor capability [1] [6] [7].
These electronic modifications significantly impact biological interactions. The thiocarbonyl group can engage in unique binding modes with biological targets through enhanced van der Waals contacts and sulfur-specific hydrogen bonding. For instance, in irreversible enzyme inhibitors like the FGFR inhibitor PRN1371 (featuring a pyrido[2,3-d]pyrimidin-7(8H)-one core with acryloylpiperazine), the thiocarbonyl moiety participates in covalent bond formation with cysteine residues in the ATP-binding pocket. This covalent binding mechanism enables prolonged target inhibition even after systemic clearance of the drug, demonstrating the pharmacological advantage of thio-modified heterocycles [1].
Table 2: Comparative Analysis of Carbonyl vs. Thioxo Functionality in Heterocycles
Property | Carbonyl (C=O) | Thioxo (C=S) | Biological Implications |
---|---|---|---|
Bond Length (Å) | 1.20-1.22 | 1.60-1.65 | Increased reach in target binding pockets |
Electronegativity | High (O: 3.44) | Lower (S: 2.58) | Enhanced polarizability and hydrophobic interactions |
Nucleophilic Addition | Moderate | Highly facilitated | Potential for covalent inhibition mechanisms |
H-bond Acceptor Strength | Strong | Moderate with enhanced dispersion | Differentiated target recognition profiles |
Example Bioactivity | Linezolid (antibiotic) | PRN1371 (FGFR inhibitor) | Broader target spectrum for thio-derivatives |
Oxazolidinones have evolved from simple synthetic heterocycles to privileged scaffolds in drug discovery, with the first compound reported in 1888 by German chemist Siegmund Gabriel. The transformation began in earnest with the discovery of antimicrobial oxazolidinones in the late 20th century, exemplified by linezolid (FDA-approved in 2000), which inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. The unique mechanism of action against drug-resistant pathogens established oxazolidinones as valuable scaffolds for antibiotic development [7].
The subsequent exploration of structural modifications revealed the scaffold's versatility beyond antimicrobial activity. Strategic substitutions at C4, C5, and N3, along with carbonyl replacements (e.g., thioxo), enabled targeting of diverse biological pathways. The introduction of the thioxo modification, as seen in 1-[(4S)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]-1-propanone, represents a significant evolution aimed at enhancing target affinity and pharmacokinetic properties. This innovation builds upon earlier observations that thiocarbonyl analogs often exhibit improved membrane permeability and metabolic stability compared to their carbonyl counterparts [1] [3].
Modern oxazolidinone-based drug candidates span multiple therapeutic areas, including anticancer agents targeting tyrosine kinases. For example, irreversible covalent FGFR inhibitors like PRN1371 (featuring a pyrido[2,3-d]pyrimidinone core) demonstrate how oxazolidinone-like scaffolds can be optimized for selective inhibition of dysregulated signaling pathways in solid tumors. The structural similarities between the propanone side chain in 1-[(4S)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]-1-propanone and the acryloylpiperazine moiety in PRN1371 highlight the continued exploration of N3 substitutions to achieve prolonged target engagement [1].
The stereochemically defined C4 isopropyl group in 1-[(4S)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]-1-propanone reflects the broader trend in medicinal chemistry toward chiral heterocycles with defined three-dimensional architectures. This approach aims to overcome the limitations of flat aromatic structures by improving target selectivity and reducing off-target interactions. The oxazolidinone scaffold's adaptability to multiple substitution patterns while maintaining defined stereochemistry underscores its enduring value in rational drug design [3] [6].
Table 3: Evolution of Oxazolidinone Derivatives in Medicinal Chemistry
Generation | Time Period | Key Structural Features | Therapeutic Applications | Representative Agents |
---|---|---|---|---|
First | 1888-1970s | Unsubstituted or simple alkyl at C4/C5 | Limited biological activity | Gabriel's oxazolidinone |
Second | 1980s-2000s | Arylpiperazinyl, acetamidomethyl at N3 | Antibiotics | Linezolid, Tedizolid |
Third | 2010s-Present | Stereodefined chiral centers (e.g., (4S)-isopropyl), thioxo modification, fused ring systems | Kinase inhibitors, Anticancer agents, Extended-spectrum antimicrobials | PRN1371, Contezolid, 1-[(4S)-4-(1-Methylethyl)-2-thioxo-3-oxazolidinyl]-1-propanone |
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7